molecular formula C13H22ClNO2 B6362527 Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride CAS No. 1240566-94-2

Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride

Cat. No. B6362527
CAS RN: 1240566-94-2
M. Wt: 259.77 g/mol
InChI Key: MUIVVZIGAHHOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride can be analyzed using various spectroscopic techniques. For instance, the N-H stretching absorption in the infrared spectrum can be observed in the 3400 to 3500 cm-1 region . In 1H NMR spectra, the hydrogens attached to an amine show up at 0.5-5.0 ppm, while those on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .


Physical And Chemical Properties Analysis

The physical and chemical properties of Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride include a melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

1. Synthesis and Chemical Reactions

  • Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride has been utilized in various synthesis processes. For instance, it has been involved in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, leading to the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines (Garcia et al., 2006). Additionally, it plays a role in the formation of substituted pyrrole adducts through reactions with γ-diketones, which is significant in understanding the neurotoxicity of certain compounds (DeCaprio, Olajos, & Weber, 1982).

2. Analytical and Structural Studies

  • The compound is also instrumental in analytical chemistry, particularly in the study of the volatilization of various esters and salts, as seen in research on 2,4-D [(2,4-dichlorophenoxy)acetic acid] derivatives (Hee & Sutherland, 1974). Moreover, its involvement in the synthesis of certain amines and subsequent analysis using techniques like nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry provides insights into its structural properties and potential applications (Power et al., 2015).

3. Pharmacological and Biological Research

  • In pharmacological and biological research, derivatives of Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride are synthesized for various studies. This includes the synthesis of N-hydroxylysine and laminine by palladium-catalyzed reactions (Genêt et al., 1993), indicating its potential in medicinal chemistry.

4. Reactions with Other Compounds

  • The compound's reactivity with other chemicals, such as its role in forming different by-products in the formylation reaction of 2,4-dialkylphenol, is also a subject of interest. This demonstrates its utility in understanding complex chemical reactions and synthesizing new compounds (Huang, Chu, & Xu, 2008).

5. Environmental and Safety Studies

  • Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride is involved in environmental safety studies, such as assessing the airborne losses of various 2,4-D formulations and their impact on environmental health (Gile, 1983).

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-4-5-8-14-10-11-9-12(15-2)6-7-13(11)16-3;/h6-7,9,14H,4-5,8,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIVVZIGAHHOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=CC(=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride

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